molecular formula C24H20N4O4 B13634428 6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B13634428
M. Wt: 428.4 g/mol
InChI Key: NRJMAVASXZXAQQ-UHFFFAOYSA-N
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Description

6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fmoc Protecting Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

    Coupling Reactions: The final compound is obtained by coupling the Fmoc-protected intermediate with the appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated peptide synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing for selective reactions at other functional sites. The pyrazolo[1,5-a]pyrimidine core can interact with enzymes and receptors, modulating their activity through competitive or non-competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its combination of the pyrazolo[1,5-a]pyrimidine core and the Fmoc protecting group. This combination provides a versatile platform for chemical modifications and biological interactions, making it a valuable tool in various research applications.

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

6-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C24H20N4O4/c29-23(30)20-12-27-28-13-15(11-26-22(20)28)9-10-25-24(31)32-14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,11-13,21H,9-10,14H2,(H,25,31)(H,29,30)

InChI Key

NRJMAVASXZXAQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CN5C(=C(C=N5)C(=O)O)N=C4

Origin of Product

United States

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